An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-N,N-dimethylnicotinamide
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-N,N-dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed exploration of the physicochemical properties of 6-Amino-N,N-dimethylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, established theoretical principles, and standard analytical methodologies to offer a comprehensive profile. This approach is designed to empower researchers with the foundational knowledge required for informed experimental design, hypothesis generation, and the strategic advancement of research and development initiatives.
Introduction: Unveiling 6-Amino-N,N-dimethylnicotinamide
6-Amino-N,N-dimethylnicotinamide (CAS No. 827588-33-0) belongs to the pyridinecarboxamide class of compounds. Its structure is characterized by a pyridine ring substituted with an amino group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of these functional groups is anticipated to significantly influence its chemical behavior, solubility, and potential biological activity, making a thorough understanding of its physicochemical properties paramount for its application in research.
The structural features of 6-Amino-N,N-dimethylnicotinamide, particularly the amino group and the N,N-dimethylamide moiety, suggest its potential as a scaffold in the design of novel therapeutic agents. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the N,N-dimethylamide group can influence the molecule's polarity, metabolic stability, and ability to cross biological membranes.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug discovery and development. These properties dictate a molecule's behavior from synthesis and formulation to its interaction with biological systems. While specific experimental data for 6-Amino-N,N-dimethylnicotinamide is not extensively available in the public domain, we can infer and estimate its properties based on its structural components and data from analogous compounds.
Chemical Structure and Identification
A clear identification of the molecule is the first step in any scientific investigation.
| Identifier | Value |
| IUPAC Name | 6-amino-N,N-dimethylpyridine-3-carboxamide |
| CAS Number | 827588-33-0 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 165.18 g/mol |
Below is a 2D representation of the chemical structure of 6-Amino-N,N-dimethylnicotinamide, generated using the DOT language.
Caption: 2D Structure of 6-Amino-N,N-dimethylnicotinamide
Predicted and Inferred Physicochemical Data
The following table summarizes the predicted and inferred physicochemical properties of 6-Amino-N,N-dimethylnicotinamide. These values are derived from computational models and comparative analysis with structurally similar compounds, namely 6-aminonicotinamide and N,N-dimethylnicotinamide.
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 200 (decomposition likely) | The presence of the amino group, capable of strong intermolecular hydrogen bonding, is expected to result in a significantly higher melting point compared to N,N-dimethylnicotinamide. 6-aminonicotinamide has a reported melting point of 256-261 °C. |
| Boiling Point (°C) | Not applicable (likely decomposes) | Similar to other aromatic compounds with amino and amide functionalities, significant decomposition is expected before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amino group enhances aqueous solubility compared to a non-substituted analog. However, the overall aromatic character and the N,N-dimethylamide group suggest that solubility in water will be limited. 6-aminonicotinamide is sparingly soluble in water. The N,N-dimethylamide group in N,N-dimethylnicotinamide contributes to its solubility in polar organic solvents. |
| pKa | Amino group: ~4-5; Pyridine Nitrogen: ~3-4 | The amino group's basicity will be influenced by the electron-withdrawing nature of the pyridine ring. The pyridine nitrogen's pKa will be lower than pyridine itself due to the electron-donating amino group and the electron-withdrawing amide group. |
| LogP | ~0.5 - 1.5 | The addition of the polar amino group will decrease the lipophilicity compared to N,N-dimethylnicotinamide. However, the two methyl groups on the amide nitrogen will increase lipophilicity compared to 6-aminonicotinamide. |
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for 6-Amino-N,N-dimethylnicotinamide, the following established experimental protocols are recommended.
Determination of Melting Point
A precise melting point is a crucial indicator of purity.
Methodology:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Self-Validation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Solubility Assessment
Understanding solubility is critical for formulation and in vitro assay development.
Methodology (Thermodynamic Solubility):
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An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, PBS, DMSO).
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The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove undissolved solid.
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The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).
pKa Determination
The ionization constant is vital for predicting a compound's behavior in physiological environments.
Methodology (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the inflection point of the titration curve.
Caption: Workflow for pKa Determination
LogP/LogD Determination
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology (Shake-Flask Method for LogP):
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The compound is dissolved in a biphasic system of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning between the two phases.
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The phases are separated by centrifugation.
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The concentration of the compound in each phase is determined.
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LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Note: For ionizable compounds like 6-Amino-N,N-dimethylnicotinamide, determining the distribution coefficient (LogD) at various pH values is more physiologically relevant.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the two methyl groups of the N,N-dimethylamide. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and amide substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the pyridine ring carbons, the amide carbonyl carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups:
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N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
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C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.
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C-N stretching: Bands in the region of 1200-1350 cm⁻¹.
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Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of the substituted pyridine ring. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted nicotinamide.
Synthesis Pathway
A plausible synthetic route to 6-Amino-N,N-dimethylnicotinamide would likely involve the amination of a pre-functionalized pyridine ring.
Caption: A Potential Synthetic Pathway
This proposed pathway leverages common and well-established organic reactions. The initial step would involve the conversion of the carboxylic acid of 6-chloronicotinic acid to the corresponding N,N-dimethylamide. This can be achieved using standard amide coupling reagents. The subsequent step would be a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group, typically using ammonia or a protected form of ammonia.
Safety and Handling
Based on the GHS information available from suppliers for compounds with similar structures, 6-Amino-N,N-dimethylnicotinamide should be handled with care.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Amino-N,N-dimethylnicotinamide, drawing upon theoretical predictions and data from analogous compounds in the absence of extensive direct experimental data. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to design and execute experiments with a greater understanding of the compound's expected behavior. The elucidation of the actual experimental values for the properties discussed in this guide will be a critical step in advancing the scientific understanding and potential applications of this promising molecule.
References
Due to the limited direct literature on 6-Amino-N,N-dimethylnicotinamide, this reference list includes sources for analogous compounds and general methodologies.
- 6-Aminonicotinamide (CAS 329-89-5)
- N,N-Dimethylnicotinamide (CAS 6972-69-6)
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (General reference for pKa of organic bases).
- Leo, A., Hansch, C., and Elkins, D. "Partition coefficients and their uses." Chemical Reviews, 1971, 71 (6), pp 525–616. (General reference for LogP).
- Silverstein, R. M., Webster, F. X., and Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005. (General reference for spectroscopic methods).
- "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th ed., M. B. Smith, John Wiley & Sons, 2013. (General reference for synthesis methodologies).
